2-Chloro-4-phenylpyrimidine-5-carbonyl chloride
Overview
Description
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 4, and a carbonyl chloride group at position 5 of the pyrimidine ring. It is a colorless to pale yellow crystalline solid that is stable at room temperature and insoluble in water but soluble in organic solvents such as dichloromethane and benzene .
Preparation Methods
The synthesis of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-phenylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group at position 5 by a carbonyl chloride group, resulting in the formation of the desired compound .
Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature and pressure conditions to maximize the efficiency of the process .
Chemical Reactions Analysis
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.
Substitution Reactions: The chloro group at position 2 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions used.
Scientific Research Applications
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to a decrease in the production of specific metabolites or signaling molecules, ultimately affecting various cellular processes .
In the case of receptor antagonism, the compound can bind to receptors on the surface of cells, blocking the binding of natural ligands and preventing the activation of downstream signaling pathways. This can result in the modulation of cellular responses such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be compared with other similar compounds, such as 2-chloro-4-phenylpyrimidine and 2,4-dichloropyrimidine-5-carbonyl chloride.
2-Chloro-4-phenylpyrimidine: This compound lacks the carbonyl chloride group at position 5, which makes it less reactive in certain chemical reactions compared to this compound.
2,4-Dichloropyrimidine-5-carbonyl chloride: This compound has an additional chloro group at position 4, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
2-chloro-4-phenylpyrimidine-5-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c12-10(16)8-6-14-11(13)15-9(8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYGJHDDSYHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241705 | |
Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-14-8 | |
Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188781-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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